![molecular formula C10H11F3N2O3 B066728 2-[4-(三氟甲氧基)苯氧基]丙烷酰肼 CAS No. 175204-37-2](/img/structure/B66728.png)
2-[4-(三氟甲氧基)苯氧基]丙烷酰肼
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(Trifluoromethoxy)phenoxy]propanehydrazide is a derivative of propanehydrazide, a class of compounds known for their potential pharmacological applications. This compound has been synthesized and studied for various biological activities, including antioxidant and anticancer properties.
科学研究应用
2-[4-(Trifluoromethoxy)phenoxy]propanehydrazide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties and its ability to scavenge free radicals.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Used in the development of new materials and as a reagent in various chemical processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Trifluoromethoxy)phenoxy]propanehydrazide typically involves the reaction of 4-(trifluoromethoxy)phenol with 2-bromopropanehydrazide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The mixture is heated to facilitate the reaction, and the product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves bulk manufacturing, sourcing, and procurement of raw materials. The reaction conditions are optimized for large-scale production to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: 2-[4-(Trifluoromethoxy)phenoxy]propanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted hydrazides or other derivatives.
作用机制
The mechanism of action of 2-[4-(Trifluoromethoxy)phenoxy]propanehydrazide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anticancer Activity: Inducing apoptosis in cancer cells and inhibiting cell proliferation.
Molecular Targets: Interacting with enzymes and proteins involved in oxidative stress and cell proliferation pathways.
相似化合物的比较
2-[4-(Trifluoromethoxy)phenoxy]propanehydrazide can be compared with other similar compounds such as:
4-(Trifluoromethoxy)phenol: A precursor in the synthesis of the compound.
Propanehydrazide: The parent compound with similar pharmacological properties.
Other Trifluoromethoxy Derivatives: Compounds with similar functional groups but different biological activities.
The uniqueness of 2-[4-(Trifluoromethoxy)phenoxy]propanehydrazide lies in its specific combination of the trifluoromethoxy group and the propanehydrazide moiety, which imparts distinct chemical and biological properties .
属性
IUPAC Name |
2-[4-(trifluoromethoxy)phenoxy]propanehydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O3/c1-6(9(16)15-14)17-7-2-4-8(5-3-7)18-10(11,12)13/h2-6H,14H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWJFSQZXQFICN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)OC1=CC=C(C=C1)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379591 |
Source


|
| Record name | 2-[4-(Trifluoromethoxy)phenoxy]propanehydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175204-37-2 |
Source


|
| Record name | 2-[4-(Trifluoromethoxy)phenoxy]propanoic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175204-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(Trifluoromethoxy)phenoxy]propanehydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-Butyl [3-(trifluoromethyl)pyrrolidin-3-yl]carbamate](/img/structure/B66647.png)
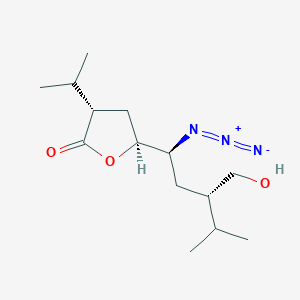
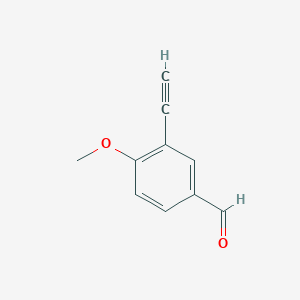
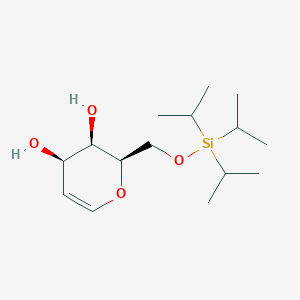
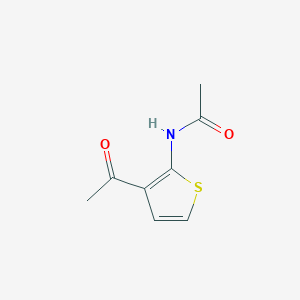
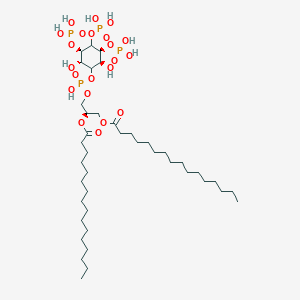
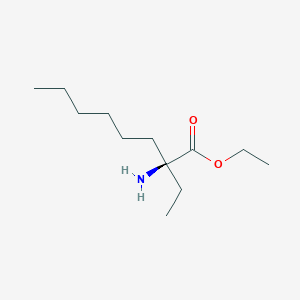

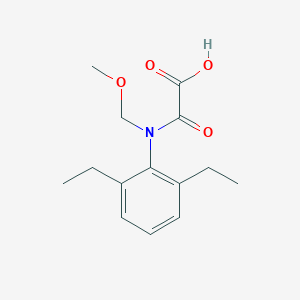
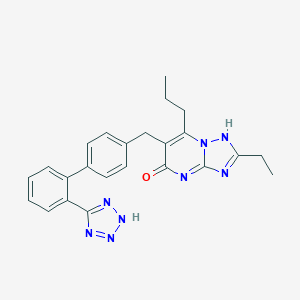
![6-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B66670.png)
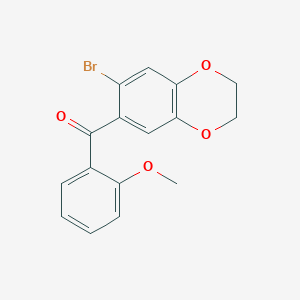

![5a-amino-7-methyl-3,6-dioxido-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazole-3,6-diium-8a-ol](/img/structure/B66679.png)
